![molecular formula C8H16ClN B2861544 (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride CAS No. 2375248-64-7](/img/structure/B2861544.png)
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[2.2.2]octane framework, which provides rigidity and stability, making it useful in different chemical and biological applications.
作用機序
Target of Action
The primary target of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is the neuronal nicotinic receptor (NNR) subtype known as alpha7 (α7) . The α7 NNR is associated with a variety of biological functions, including inflammation regulation and cognitive functions .
Mode of Action
This compound is a small molecule that modulates the activity of the α7 NNR . It interacts with the receptor, influencing its activity and leading to changes in neuronal function. This modulation plays a role in protecting neuronal cells from deterioration and death, a process known as neuroprotection .
Biochemical Pathways
The exact biochemical pathways affected by (2S)-bicyclo[22It is known that the α7 nnr plays a crucial role in various biological functions, including inflammation and cognitive functions . Therefore, modulation of this receptor can potentially affect these pathways and their downstream effects.
Result of Action
The modulation of the α7 NNR by this compound can lead to various molecular and cellular effects. These include the regulation of inflammation and cognitive functions, as well as neuroprotection . The exact outcomes can vary depending on the specific context and conditions.
Action Environment
The action, efficacy, and stability of (2S)-bicyclo[222]octan-2-amine hydrochloride can be influenced by various environmental factors These can include the presence of other molecules, the state of the α7 NNR, and the overall condition of the neuronal environment
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-bicyclo[2.2.2]octan-2-amine hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method provides high diastereo- and enantioselectivities, which are crucial for obtaining the desired (2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar asymmetric cycloaddition reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
科学的研究の応用
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers and other materials with unique properties.
類似化合物との比較
Similar Compounds
- (S)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
- 1-Azabicyclo[2.2.2]octan-3-one hydrochloride
- 8-azabicyclo[3.2.1]octanes
Uniqueness
(2S)-bicyclo[2.2.2]octan-2-amine hydrochloride is unique due to its specific stereochemistry and the stability provided by its bicyclic structure. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
特性
IUPAC Name |
(2S)-bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-CEGZMALOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopentanecarboxamide](/img/structure/B2861461.png)
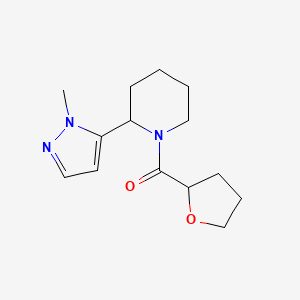
![(2S,3S)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B2861463.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)pyrazol-1-yl]acetic acid](/img/structure/B2861465.png)
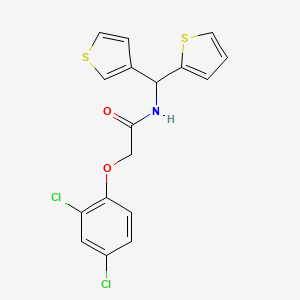
![4-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2861467.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2861468.png)
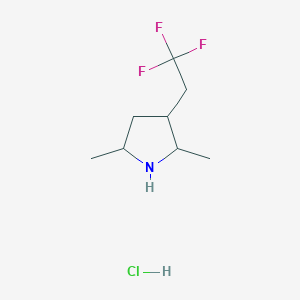
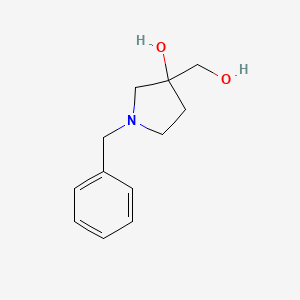
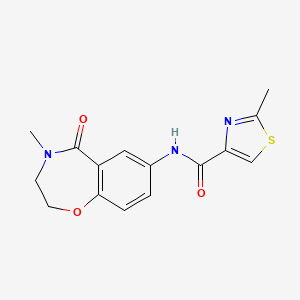
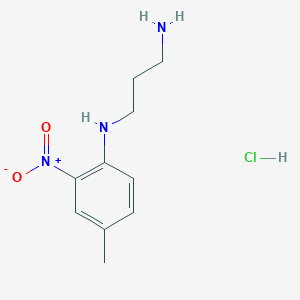
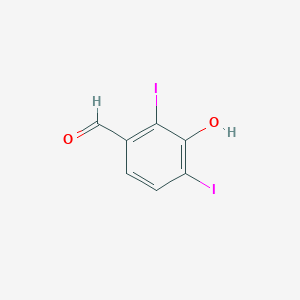
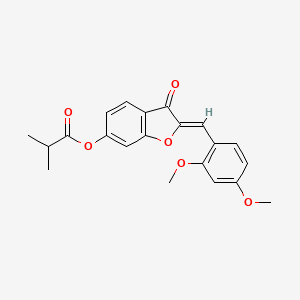
![5-chloro-N-[2-(3-chlorophenoxy)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2861484.png)
